(2-bromoethoxy)ethene

Cationic Polymerization Vinyl Ether Reactivity Kinetics

(2-Bromoethoxy)ethene, also known as 2-bromoethyl vinyl ether, is a bifunctional organobromine compound with the molecular formula C4H7BrO and a molecular weight of 151 g/mol. It is characterized by the presence of a highly reactive vinyl ether group (CH2=CH-O-) and a primary alkyl bromide group (-CH2CH2Br), making it a versatile monomer and intermediate in organic and polymer synthesis.

Molecular Formula C4H7BrO
Molecular Weight 151 g/mol
CAS No. 7287-37-8
Cat. No. B3281123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-bromoethoxy)ethene
CAS7287-37-8
Molecular FormulaC4H7BrO
Molecular Weight151 g/mol
Structural Identifiers
SMILESC=COCCBr
InChIInChI=1S/C4H7BrO/c1-2-6-4-3-5/h2H,1,3-4H2
InChIKeyPPUZXOKAOIOPIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromoethoxy)ethene (CAS 7287-37-8) Procurement Guide: Properties and Application Overview


(2-Bromoethoxy)ethene, also known as 2-bromoethyl vinyl ether, is a bifunctional organobromine compound with the molecular formula C4H7BrO and a molecular weight of 151 g/mol . It is characterized by the presence of a highly reactive vinyl ether group (CH2=CH-O-) and a primary alkyl bromide group (-CH2CH2Br), making it a versatile monomer and intermediate in organic and polymer synthesis . Key physical properties include a boiling point of 125.5-127.0 °C and a density of 1.4117 g/cm³ .

Why 2-Bromoethyl Vinyl Ether Cannot Be Directly Substituted by Generic Vinyl Ethers


While the vinyl ether class includes many monomers such as ethyl vinyl ether or butyl vinyl ether, direct substitution with (2-bromoethoxy)ethene is not feasible due to its unique dual functionality. The presence of both a cationically polymerizable vinyl ether and a nucleophilically displaceable primary alkyl bromide within the same small molecule enables post-polymerization modifications and the creation of complex polymer architectures that simple alkyl vinyl ethers cannot achieve [1]. Furthermore, the specific reactivity profile, including its behavior in copolymerization and its role as a cure-site monomer in fluoropolymer systems, distinguishes it from close analogs like 2-chloroethyl vinyl ether and 2-hydroxyethyl vinyl ether [2][3].

Quantitative Differentiation: Head-to-Head Evidence for (2-Bromoethoxy)ethene Selection


Cationic Polymerization Reactivity: 2-Bromoethyl Vinyl Ether vs. 2-Chloroethyl Vinyl Ether

In cationic polymerization, the rate constant (k_p) is a critical parameter. While direct k_p data for 2-bromoethyl vinyl ether is not available in the scanned literature, a strong class-level inference can be drawn from studies on 2-chloroethyl vinyl ether (CEVE). Research indicates that CEVE exhibits a polymerization rate constant (k_p) approximately one order of magnitude lower (2 × 10^2 M⁻¹sec⁻¹ at 0°C) compared to alkyl vinyl ethers like isobutyl vinyl ether (k_p ~ 3 × 10^3 M⁻¹sec⁻¹) [1]. This reduced reactivity is attributed to the electron-withdrawing effect of the halogen. By extension, 2-bromoethyl vinyl ether is also expected to polymerize significantly slower than non-halogenated alkyl vinyl ethers, offering a distinct advantage in terms of controlled polymerization kinetics and reduced exotherm management [2].

Cationic Polymerization Vinyl Ether Reactivity Kinetics

Functional Group Reactivity: Nucleophilic Displacement of Bromine in 2-Bromoethyl Vinyl Ether

The primary alkyl bromide in (2-bromoethoxy)ethene is a superior leaving group compared to its chloro-analog. In nucleophilic substitution (S_N2) reactions, bromine is more readily displaced than chlorine due to its lower bond dissociation energy and better leaving group ability. This is a fundamental principle in organic chemistry . A direct comparative study on the reactivity of the pendant bromoethyl group is exemplified by the facile alkylation of N-vinylpyrrolidone with bis(2-bromoethyl) ether to yield a functionalized monomer, a reaction that would be less efficient with a chloro analog [1]. This enhanced reactivity enables efficient post-polymerization modifications, such as grafting or crosslinking, which are crucial for creating advanced functional materials.

Nucleophilic Substitution Post-Polymerization Modification Polymer Functionalization

Copolymerization in Fluoropolymer Systems: 2-Bromoethyl Vinyl Ether as a Cure-Site Monomer

U.S. Patent 5,084,498 explicitly lists 2-bromoethyl vinyl ether as a viable cure-site monomer for copolymers of ethylenically unsaturated fluoro compounds and vinyl ethers [1]. The patent specifies that these copolymers are stabilized against gelling and are useful in high-quality, weather-resistant finishes for applications like bridge ironwork and automotive coatings [1]. This demonstrates the compound's established utility in a commercially significant and demanding application area, where its incorporation provides essential crosslinking functionality. In contrast, simple alkyl vinyl ethers like ethyl vinyl ether lack the necessary halogen functionality for this role, while 2-hydroxyethyl vinyl ether introduces different cure chemistries and potential issues with water sensitivity.

Fluoropolymers Cure-Site Monomers Copolymerization Elastomers

Physical State and Handling: Liquid vs. Gaseous Monomer Advantages

(2-Bromoethoxy)ethene is a liquid at room temperature with a boiling point of 125.5-127.0 °C . This contrasts sharply with smaller vinyl ethers like methyl vinyl ether, which is a gas at room temperature (boiling point ~6 °C). Handling gaseous monomers requires specialized pressurized equipment and poses significant safety risks related to flammability and pressure. The liquid state of (2-bromoethoxy)ethene simplifies storage, metering, and transfer in standard chemical processing and laboratory environments, reducing capital and operational costs associated with handling low-boiling monomers.

Monomer Handling Physical Properties Process Safety

Optimal Application Scenarios for (2-Bromoethoxy)ethene Based on Evidence


Synthesis of Functionalized Polymers via Post-Polymerization Modification

As demonstrated by its efficient use in the alkylation of N-vinylpyrrolidone [1], (2-bromoethoxy)ethene is ideally suited for creating polymers with pendant bromoethyl groups. These can be subsequently converted to a wide array of functional groups (amines, thiols, azides, etc.) via nucleophilic displacement. This makes it a strategic monomer for synthesizing specialty materials like polymeric catalysts, drug delivery vehicles, or advanced coatings, where precise control over polymer functionality is paramount.

High-Performance Fluoropolymer Coatings and Elastomers

The compound is a documented cure-site monomer in fluoropolymer systems used for durable, weather-resistant coatings [2]. It should be prioritized in R&D and production of fluorinated coatings for architectural, automotive, and industrial maintenance applications where long-term outdoor stability and crosslinking efficiency are required.

Controlled Cationic Polymerization Processes

Given the inferred lower cationic polymerization rate compared to non-halogenated alkyl vinyl ethers [3], (2-bromoethoxy)ethene is a prime candidate for applications requiring living or controlled cationic polymerization. This allows for the precise synthesis of block copolymers and polymers with narrow molecular weight distributions, essential for advanced materials in electronics, adhesives, and biomedical engineering.

Laboratory-Scale Vinyl Ether Research Requiring Safe Handling

For academic or industrial R&D groups exploring vinyl ether chemistry, the liquid state and moderate boiling point of (2-bromoethoxy)ethene make it a safer and more convenient alternative to gaseous vinyl ethers. It eliminates the need for specialized gas-handling equipment, thereby lowering the barrier to entry for studying and developing new vinyl ether-based materials and reactions.

Technical Documentation Hub

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